3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid
Description
This compound features a benzoic acid core substituted with a methoxy group at position 4 and a sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety at position 2.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-16-6-5-13(18(22)23)11-17(16)27(24,25)21-9-7-20(8-10-21)15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCATSAXSMPJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 367.85 g/mol
- Functional Groups : Sulfonamide, piperazine, and methoxy groups.
Piperazine derivatives like 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes. Notably, they often target:
- Dopamine Receptors : Some studies indicate that similar compounds can act as agonists or antagonists at dopamine receptors, influencing neurochemical pathways involved in mood regulation and psychotic disorders .
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential as acetylcholinesterase inhibitors, which can be beneficial in treating Alzheimer's disease and other cognitive disorders .
Biological Activity
The biological activities of 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid can be summarized in the following key areas:
Antimicrobial Activity
Research has indicated that piperazine derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. For instance, studies on related piperazine compounds have shown strong inhibitory effects on urease and acetylcholinesterase:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | 1.13 - 6.28 |
These findings suggest a potential role in treating conditions linked to these enzymes, such as gastric ulcers (urease inhibition) and neurodegenerative diseases (acetylcholinesterase inhibition) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of piperazine derivatives. For instance, compounds exhibiting selective D3 dopamine receptor activity have shown promise in protecting dopaminergic neurons from degeneration . This suggests potential applications in treating neurodegenerative diseases like Parkinson's.
Case Studies
Several case studies have been conducted on piperazine derivatives with structural similarities to 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid:
- Neuropsychiatric Disorders : A study demonstrated that a related compound significantly improved symptoms in animal models of depression by modulating dopamine receptor activity.
- Antimicrobial Efficacy : In a clinical trial setting, a series of piperazine derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their therapeutic potential.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate the piperazine ring and the sulfonamide group. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
Pharmacological Studies
Research has indicated that compounds with similar structures to 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid exhibit selective affinity for serotonin receptors, particularly the 5-HT₂A receptor. This receptor is implicated in various psychiatric conditions, including:
- Depression
- Anxiety Disorders
- Schizophrenia
Studies have shown that antagonists of the 5-HT₂A receptor can provide therapeutic effects with fewer side effects compared to traditional antipsychotics, making this compound a candidate for further investigation in clinical settings .
Neuropharmacology
The compound's potential as a neuroprotective agent has been explored, especially concerning its ability to mitigate neuroinflammation and oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Pain Management
Research into the analgesic properties of compounds related to 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid has revealed promising results. These compounds may inhibit pain pathways by acting on serotonin receptors, providing a dual mechanism for pain relief .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of structurally similar compounds in rodent models. The results indicated that these compounds significantly reduced depressive behaviors, suggesting potential applications for treating major depressive disorder.
Case Study 2: Anxiety Reduction
In another study focusing on anxiety models, compounds related to this class demonstrated significant anxiolytic effects. Behavioral tests showed reduced anxiety-like behaviors when administered prior to stress-inducing stimuli.
Comparative Data Table
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
- Synthetic Efficiency: Thiazole- and urea-containing analogs (e.g., 10f) exhibit higher yields (~90%) than quinolone derivatives (~25–58%), suggesting linker chemistry impacts reaction optimization .
- Receptor Specificity : The 3-chlorophenyl group enhances lipophilicity for CNS targets, while fluorophenyl or pyrimidinyl substitutions may improve solubility for peripheral applications .
- Impurity Profiles : Related piperazine derivatives (e.g., 1-(3-Chlorophenyl)piperazine) are common synthetic by-products, necessitating rigorous LC-MS/NMR validation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can purity be optimized?
- Methodology : Synthesis involves coupling a 4-methoxybenzoic acid core with a sulfonated piperazine intermediate. Critical steps include sulfonylation using chlorosulfonic acid under anhydrous conditions (0–5°C) and subsequent nucleophilic substitution with 4-(3-chlorophenyl)piperazine . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Analytical Confirmation : NMR (¹H/¹³C) confirms sulfonamide linkage (δ 3.1–3.3 ppm for piperazine protons; δ 7.4–7.6 ppm for chlorophenyl), while mass spectrometry (ESI-MS) verifies molecular ion peaks at m/z 490.0 (M+H⁺) .
Q. Which analytical techniques are essential for structural characterization?
- Core Techniques :
- NMR Spectroscopy : Assigns protons and carbons in the piperazine, sulfonyl, and benzoic acid moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₈ClN₂O₅S) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally analogous piperazine-sulfonamides .
Q. What preliminary biological screening assays are recommended?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., CB1/CB2 receptors using [³H]CP-55,940) due to structural similarity to CB2-selective ligands .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) given sulfonamide’s role in COX inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How does the sulfonamide-piperazine moiety influence cannabinoid receptor selectivity?
- Mechanistic Insight : The piperazine ring’s basic nitrogen interacts with CB2 receptor residues (e.g., Lys109), while the sulfonyl group stabilizes binding via hydrogen bonding . Subnanomolar CB2 affinity (Ki < 1 nM) is observed in analogs with similar substituents .
- Structural Comparison : Replace the 3-chlorophenyl group with 4-chlorophenyl ( ) to assess steric effects on receptor docking.
Q. What strategies address poor aqueous solubility of this benzoic acid derivative?
- Chemical Modifications :
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, as seen in methyl thiophene carboxylate analogs .
- Salt Formation : Use sodium or lysine salts to improve solubility without altering receptor affinity .
- Formulation : Nanoemulsions or cyclodextrin inclusion complexes, validated via HPLC dissolution studies .
Q. How can structure-activity relationships (SAR) guide optimization for neuropharmacological applications?
- SAR Focus :
- Piperazine Substitution : 3-Chlorophenyl enhances CB2 selectivity over 4-chlorophenyl ( vs. 18).
- Sulfonamide Linkers : Replace sulfonyl with carbonyl to assess impact on blood-brain barrier penetration .
- Data-Driven Optimization : Compare IC₅₀ values of analogs (e.g., pyrazole-carboxamide derivatives in show IC₅₀ = 5.46 µM for anticancer activity).
Methodological Challenges
Q. How to resolve discrepancies in receptor binding data across studies?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and membrane preparation protocols to minimize variability .
- Radioligand Purity : Validate [³H]CP-55,940 purity via HPLC before use .
Q. What computational tools predict off-target interactions?
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Screen against GPCR databases (e.g., 5-HT2A, H1) due to piperazine’s promiscuity .
- Pharmacophore Modeling : Align with known 5-HT2A modulators () to identify overlap in sulfonamide-piperazine features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
